7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
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Overview
Description
7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with a suitable brominated and fluorinated reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired quinazolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may exhibit different biological activities.
Substitution: The presence of bromine and fluorine atoms allows for substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 7-Bromo-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
- 8-Fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
- 4-Hydroxy-3,4-dihydro-1H-quinazolin-2-one
Comparison: 7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity and specificity due to the combined effects of the halogen atoms.
Biological Activity
7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its diverse biological activities, making it a subject of significant research interest in medicinal chemistry.
The molecular formula of this compound is C8H6BrFN2O2, with a molecular weight of 261.05 g/mol. The compound features a fused bicyclic system, which enhances its chemical reactivity and biological activity compared to its analogs.
Property | Value |
---|---|
Molecular Formula | C8H6BrFN2O2 |
Molecular Weight | 261.05 g/mol |
IUPAC Name | This compound |
InChI Key | AKEMASFQHJKUJX-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, inhibiting their activity and leading to different biological effects. The halogen substituents (bromine and fluorine) enhance its binding affinity and specificity, which is crucial for its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Anticancer Activity : Quinazolinones have been studied for their potential as anticancer agents. The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as EGFR inhibition.
- Antibacterial Properties : Its structural features suggest potential antibacterial effects, though specific studies on this compound are still limited.
- Enzyme Inhibition : The compound has been associated with the inhibition of various enzymes, including urease and COX enzymes, which are relevant in several pathological conditions.
Case Studies and Research Findings
Recent studies have highlighted the significance of quinazolinone derivatives in medicinal chemistry:
- Antitumor Activity : A study demonstrated that quinazolinone derivatives exhibit potent cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The synthesized compounds showed IC50 values indicating effective inhibition of cell growth (IC50 values ranged from 0.096 μM to several μM depending on the derivative) .
- Antimicrobial Studies : While specific data on this compound's antibacterial activity is limited, related quinazolinone compounds have demonstrated significant antibacterial effects against various strains .
- Enzyme Inhibition : Quinazolinone derivatives have shown inhibitory activity against enzymes such as dipeptidyl peptidase IV (DPP-IV) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are crucial in diabetes and Alzheimer's disease management .
Comparison with Related Compounds
The unique combination of bromine and fluorine in this compound differentiates it from other quinazolinones:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
7-Bromo-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one | Lacks fluorine substituent | May exhibit different biological activity |
8-Fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one | Lacks bromine substituent | Potentially different pharmacological profiles |
4-Hydroxy-3,4-dihydro-1H-quinazolin-2-one | No halogen substituents | Serves as a base structure for further modifications |
Properties
Molecular Formula |
C8H6BrFN2O2 |
---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H6BrFN2O2/c9-4-2-1-3-6(5(4)10)11-8(14)12-7(3)13/h1-2,7,13H,(H2,11,12,14) |
InChI Key |
AKEMASFQHJKUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(NC(=O)N2)O)F)Br |
Origin of Product |
United States |
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